Methylglyoxal bis-(guanylhydrazone)*dihy drochloride
Description
Methylglyoxal bis-(guanylhydrazone) dihydrochloride is a synthetic polycarbonyl derivative known for its potent antineoplastic activity. It is commonly used in scientific research due to its ability to inhibit S-adenosyl-methionine decarboxylase, an enzyme involved in polyamine biosynthesis . This compound has a molecular formula of CH3C[=NNHC(=NH)NH2]CH[=NNHC(=NH)NH2] · 2HCl · xH2O and a molecular weight of 257.12 (anhydrous basis) .
Properties
Molecular Formula |
C5H15ClN8O |
|---|---|
Molecular Weight |
238.68 g/mol |
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrate;hydrochloride |
InChI |
InChI=1S/C5H12N8.ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H;1H2/b10-2+,11-3+;; |
InChI Key |
DHFAMLHAUITXFU-PVTAQEPXSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.Cl |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylglyoxal bis-(guanylhydrazone) dihydrochloride can be synthesized through the reaction of methylglyoxal with aminoguanidine bicarbonate. The reaction typically involves the use of hydrazine sulfate and sodium hydroxide to neutralize the solution . The compound is then purified and crystallized to obtain the final product.
Industrial Production Methods
Industrial production of methylglyoxal bis-(guanylhydrazone) dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methylglyoxal bis-(guanylhydrazone) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different polycarbonyl derivatives, while reduction can produce simpler hydrazone compounds .
Scientific Research Applications
Methylglyoxal bis-(guanylhydrazone) dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on polyamine metabolism and enzyme inhibition.
Medicine: Investigated for its potential in treating myeloid and lymphoid disorders due to its antineoplastic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by inhibiting S-adenosyl-methionine decarboxylase, an enzyme crucial for polyamine biosynthesis. This inhibition disrupts the production of polyamines, which are essential for cell growth and proliferation. As a result, the compound induces apoptosis (programmed cell death) in cancer cells and inhibits the integration of HIV DNA into cellular DNA .
Comparison with Similar Compounds
Similar Compounds
Mitoguazone: Another synthetic polycarbonyl derivative with similar antineoplastic activity.
Aminoguanidine: A related compound used in various chemical reactions and research applications
Uniqueness
Methylglyoxal bis-(guanylhydrazone) dihydrochloride is unique due to its potent inhibition of S-adenosyl-methionine decarboxylase and its ability to penetrate the blood-brain barrier. This makes it particularly valuable in research related to cancer and neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
